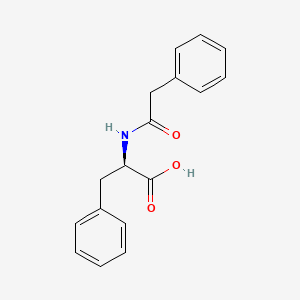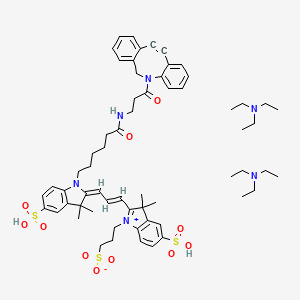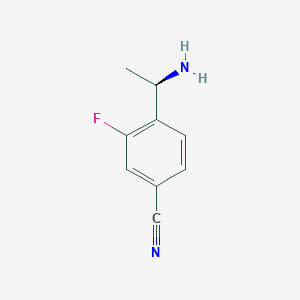![molecular formula C12H16O7 B12961006 [(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate is a chemical compound with a complex structure that includes multiple acetoxy groups attached to a dihydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate typically involves the acetylation of a precursor compound. One common method is the acetylation of a dihydropyran derivative using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield the corresponding dihydropyran derivative and acetic acid.
Oxidation: Oxidative reactions can convert the acetoxy groups to hydroxyl groups, leading to the formation of dihydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include dihydropyran derivatives with varying functional groups, depending on the specific reaction conditions and reagents used .
科学的研究の応用
[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.
Biological Studies: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
作用機序
The mechanism of action of [(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. Additionally, the dihydropyran ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
[(2R,3S,4R)-3,4-diacetyloxy-2-oxanyl]methyl ester: This compound has a similar structure but differs in the position of the acetoxy groups.
Tri-O-acetyl-D-glucal: Another acetylated compound used in organic synthesis, particularly in the preparation of oligosaccharides.
Uniqueness
[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate is unique due to its specific arrangement of acetoxy groups and the presence of the dihydropyran ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
特性
分子式 |
C12H16O7 |
|---|---|
分子量 |
275.23 g/mol |
IUPAC名 |
[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m1/s1/i1+1,2+1,3+1 |
InChIキー |
LLPWGHLVUPBSLP-PHOAIWMNSA-N |
異性体SMILES |
[13CH3]C(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)[13CH3])OC(=O)[13CH3] |
正規SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,5R)-tert-Butyl 10-(benzylamino)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B12960926.png)



![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12960953.png)






![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)

